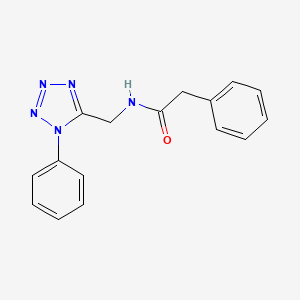![molecular formula C15H21NO4S B2355908 3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid CAS No. 1281229-30-8](/img/structure/B2355908.png)
3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid” is a cell-permeable compound that targets β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686), inducing β-catenin ubiquitination and proteasomal degradation .
Synthesis Analysis
The synthesis of this compound involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of the compound is C15H21NO4S. The structure of the compound can be represented by the canonical SMILES string: CC1=CC=C (C=C1)S (=O) (=O)CCC (=O)O .Chemical Reactions Analysis
The compound is involved in a dual radical addition/radical coupling with unsaturated hydrocarbons, where readily-accessed sulfinyl sulfones serve as the sulfinyl radical precursor . This strategy provides an entry to a variety of previously inaccessible linear and cyclic disulfurized adducts in a single step .Physical And Chemical Properties Analysis
The compound has a molecular weight of 311.4 g/mol. It has a topological polar surface area of 79.8 Ų .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of novel compounds, including sulfonamides and sulfones, often involves intricate chemical reactions. One study describes the resolution of a nonsteroidal antiandrogen, which includes the synthesis of related sulfone compounds through chromatographic separation and subsequent hydrolysis and oxidation processes (Tucker & Chesterson, 1988).
- Another area of research involves the design of open frameworks based on lanthanide(III) sulfonate-phosphonate clusters, where hydrothermal reactions with sulfophenylphosphonic acid lead to novel lanthanide(III) compounds (Du, Xu, & Mao, 2006).
Potential Applications
- Certain derivatives display potent cytotoxicity against neoplasms, suggesting potential applications in cancer therapy. For instance, 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones have shown high activity against colon cancer and leukemia cell lines (Das et al., 2011).
- The study of hydrogen bonding in proton-transfer compounds of sulfosalicylic acid with aliphatic nitrogen Lewis bases contributes to the understanding of molecular interactions and could inform the design of novel materials or pharmaceuticals (Smith, Wermuth, & Sagatys, 2011).
Chemical Properties and Reactions
- Research into the sulfomethylation of di-, tri-, and polyazamacrocycles explores new routes to mixed-side-chain macrocyclic chelates, highlighting the importance of pH in the introduction of methanesulfonate groups into various structures (van Westrenen & Sherry, 1992).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities , suggesting potential targets could be enzymes or proteins involved in these diseases.
Mode of Action
It’s worth noting that sulfonamide compounds, which this compound is a part of, are known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in regulating ph and fluid balance in various organisms .
Biochemical Pathways
Given the potential antileishmanial and antimalarial activities, it’s plausible that this compound could affect pathways related to the life cycle and survival of these parasites .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound could have similar effects .
properties
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-2-5-14(6-3-12)21(19,20)16-10-8-13(9-11-16)4-7-15(17)18/h2-3,5-6,13H,4,7-11H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEWKEZKCHUJPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


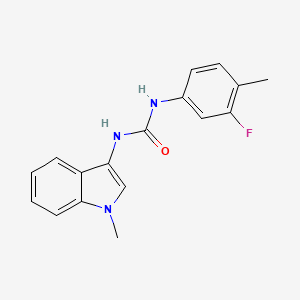
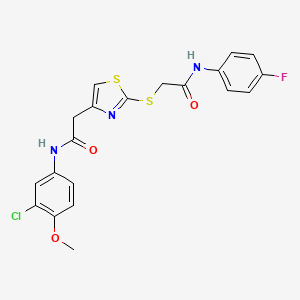
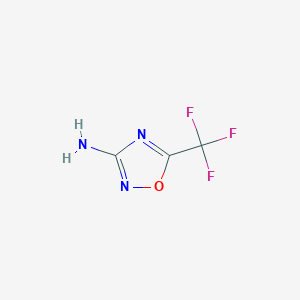

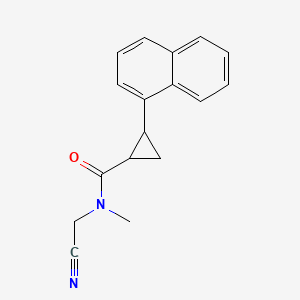

![(3-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2355838.png)

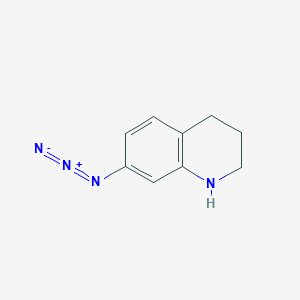

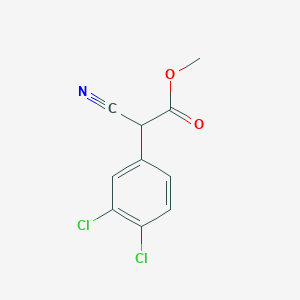
![Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate](/img/structure/B2355844.png)
